molecular formula C24H27N3O3 B2688084 (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(2,6-dimethylmorpholino)methanone CAS No. 1014067-21-0

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(2,6-dimethylmorpholino)methanone

Cat. No.: B2688084
CAS No.: 1014067-21-0
M. Wt: 405.498
InChI Key: ZUGJNPQOTLGXCT-UHFFFAOYSA-N
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Description

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(2,6-dimethylmorpholino)methanone is a synthetic chemical scaffold of significant interest in medicinal chemistry and kinase research. Its structure incorporates a pyrazole core, a common pharmacophore in drug discovery, linked to a 2,6-dimethylmorpholine group via a ketone bridge. The 2,6-dimethylmorpholine moiety is a well-known surrogate for piperidine or morpholine, frequently employed to modulate the physicochemical properties and binding affinity of kinase inhibitors source . This specific substitution pattern is designed to confer selectivity and potency against a range of protein kinases. Researchers utilize this compound as a key intermediate or a starting point for the development of novel therapeutic agents, particularly in oncology and inflammatory diseases where kinase pathways are dysregulated source . Its mechanism of action is typically investigated in the context of competitive ATP-binding site inhibition within the kinase domain, thereby preventing phosphorylation and subsequent signal transduction in cellular pathways such as PI3K/AKT/mTOR source . The benzyl and benzyloxy groups provide points for further synthetic diversification, allowing for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-18-13-26(14-19(2)30-18)24(28)22-16-27(15-20-9-5-3-6-10-20)25-23(22)29-17-21-11-7-4-8-12-21/h3-12,16,18-19H,13-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGJNPQOTLGXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s benzyl and benzyloxy groups significantly increase its logP compared to nitro-substituted analogs (e.g., ), making it more suitable for membrane permeability in drug design.
  • Electron Density : Unlike the nitro-substituted analogs (e.g., ), the target lacks strong electron-withdrawing groups, which may reduce its reactivity in nucleophilic environments.

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